tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate
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Overview
Description
tert-Butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate: is an organic compound with the molecular formula C14H22N2O2. It is a derivative of carbamate, featuring a tert-butyl group, an aminophenyl group, and an ethyl group.
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate” are currently unknown. This compound is a type of ester and can be used as an intermediate in organic synthesis . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, it is recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C . These conditions help maintain the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-aminobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for purification and quality control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biochemical pathways involving carbamate derivatives .
Medicine: Its structure allows for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
Comparison with Similar Compounds
- tert-Butyl N-[(2-aminophenyl)methyl]-N-methylcarbamate
- tert-Butyl N-[(2-aminophenyl)methyl]-N-propylcarbamate
- tert-Butyl N-[(2-aminophenyl)methyl]-N-isopropylcarbamate
Comparison:
- tert-Butyl N-[(2-aminophenyl)methyl]-N-methylcarbamate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity. It may have different pharmacokinetic properties compared to tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate .
- tert-Butyl N-[(2-aminophenyl)methyl]-N-propylcarbamate: The presence of a propyl group can influence the compound’s solubility and interaction with molecular targets. It may exhibit distinct chemical and biological properties .
- tert-Butyl N-[(2-aminophenyl)methyl]-N-isopropylcarbamate: The isopropyl group can introduce steric hindrance, potentially altering the compound’s binding affinity and specificity for certain enzymes or receptors .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in research and development.
Properties
IUPAC Name |
tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-8-6-7-9-12(11)15/h6-9H,5,10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDOLYGKVOUDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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